molecular formula C27H28N4O7S2 B14950562 N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

N'-[(E)-(3,5-dihydroxyphenyl)methylidene]-1,2-bis(propylsulfonyl)-7-(pyridin-4-yl)indolizine-3-carbohydrazide

Cat. No.: B14950562
M. Wt: 584.7 g/mol
InChI Key: MVZNXWVMCPGSFS-STBIYBPSSA-N
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Description

N’-[(E)-(3,5-Dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide is a complex organic compound that features a unique combination of functional groups, including indolizine, pyridine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base catalyst . The reaction conditions often include the use of solvents such as toluene or ethanol and catalysts like piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-methoxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide
  • N’-[(E)-(4-dimethylaminophenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide

Uniqueness

N’-[(E)-(3,5-dihydroxyphenyl)methylene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide is unique due to the presence of both hydroxyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and makes it a valuable compound for research and development .

Properties

Molecular Formula

C27H28N4O7S2

Molecular Weight

584.7 g/mol

IUPAC Name

N-[(E)-(3,5-dihydroxyphenyl)methylideneamino]-1,2-bis(propylsulfonyl)-7-pyridin-4-ylindolizine-3-carboxamide

InChI

InChI=1S/C27H28N4O7S2/c1-3-11-39(35,36)25-23-15-20(19-5-8-28-9-6-19)7-10-31(23)24(26(25)40(37,38)12-4-2)27(34)30-29-17-18-13-21(32)16-22(33)14-18/h5-10,13-17,32-33H,3-4,11-12H2,1-2H3,(H,30,34)/b29-17+

InChI Key

MVZNXWVMCPGSFS-STBIYBPSSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC(=CC(=C3)O)O)C4=CC=NC=C4

Canonical SMILES

CCCS(=O)(=O)C1=C2C=C(C=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC(=CC(=C3)O)O)C4=CC=NC=C4

Origin of Product

United States

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